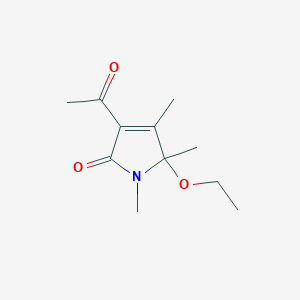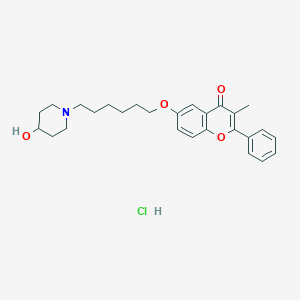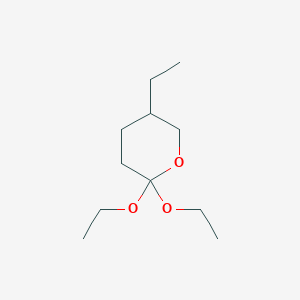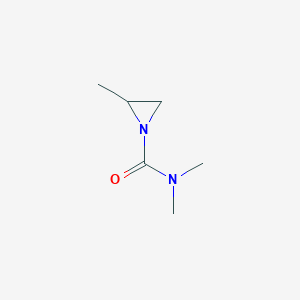
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one, also known as AETP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AETP belongs to the family of pyrrol-2-ones and is known for its unique biochemical and physiological effects.
Wirkmechanismus
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one works by binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and physiological effects:
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase and act as an antioxidant, 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to improve memory and learning in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of acetylcholine in various physiological processes. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one's antioxidant properties can also be useful in studying oxidative stress-related diseases. One limitation of using 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one. One area of interest is its potential as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one's ability to inhibit acetylcholinesterase could make it a promising candidate for this application. Another potential area of research is 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one's anti-tumor properties, which could make it a candidate for the treatment of cancer. Finally, further research is needed to better understand the mechanism of action of 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one and its potential applications in a variety of physiological processes.
Synthesemethoden
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one can be synthesized using a variety of methods, including the reaction of ethyl acetoacetate with 3,4,5-trimethylpyrrole in the presence of a base. Another method involves the reaction of 3-acetyl-5-methyl-1,4,5-trimethylpyrrol-2-one with ethyl iodide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has been studied for its potential applications in scientific research. One area of interest is its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
132561-08-1 |
|---|---|
Produktname |
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one |
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one |
InChI |
InChI=1S/C11H17NO3/c1-6-15-11(4)7(2)9(8(3)13)10(14)12(11)5/h6H2,1-5H3 |
InChI-Schlüssel |
SLNQFJILJJUIPN-UHFFFAOYSA-N |
SMILES |
CCOC1(C(=C(C(=O)N1C)C(=O)C)C)C |
Kanonische SMILES |
CCOC1(C(=C(C(=O)N1C)C(=O)C)C)C |
Synonyme |
2H-Pyrrol-2-one,3-acetyl-5-ethoxy-1,5-dihydro-1,4,5-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)







![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)


